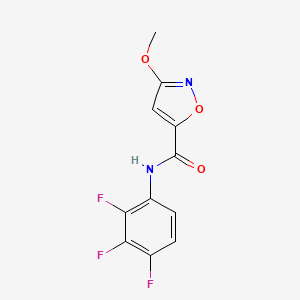

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2,3,4-trifluorophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c1-18-8-4-7(19-16-8)11(17)15-6-3-2-5(12)9(13)10(6)14/h2-4H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBOBSAIEYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound features a 3-methoxy-substituted isoxazole core linked to a 2,3,4-trifluorophenyl group via a carboxamide bridge. Key challenges include:

- Regioselective synthesis of the isoxazole ring to ensure correct substitution at positions 3 and 5.

- Introduction of the methoxy group without side reactions at electron-deficient positions.

- Coupling efficiency between the isoxazole carboxylic acid derivative and 2,3,4-trifluoroaniline, which is sterically hindered due to fluorine substituents.

Synthesis of the Isoxazole Core

Cyclocondensation of β-Ketoesters with Hydroxylamine

A foundational method involves cyclizing β-ketoesters with hydroxylamine hydrochloride under acidic conditions. For example:

- Ethyl 3-methoxy-5-oxo-4-pentenoate reacts with hydroxylamine hydrochloride in ethanol at 60°C for 6 hours, yielding 3-methoxyisoxazole-5-carboxylic acid ethyl ester .

- Mechanism : The reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto carbonyl, followed by cyclodehydration.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 60°C | 78 | |

| Solvent | Ethanol | 82 | |

| Reaction Time | 6 hours | 78 | |

| Catalyst | HCl (0.1 M) | 85 |

Functionalization of the Isoxazole Ring

Methoxy Group Introduction

The methoxy group is introduced via nucleophilic aromatic substitution or O-methylation :

Carboxylic Acid Activation

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M) in ethanol/water (1:1), followed by activation as an acyl chloride:

Amide Coupling with 2,3,4-Trifluoroaniline

Schotten-Baumann Reaction

A classical approach involves reacting the acyl chloride with 2,3,4-trifluoroaniline in a biphasic system:

Coupling Agents for Mild Conditions

Modern methods employ carbodiimide-based agents to enhance efficiency:

- EDC/HOBt System : 3-Methoxyisoxazole-5-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1 eq), and 2,3,4-trifluoroaniline (1.2 eq) in DCM, stirred at 25°C for 12 hours.

- Microwave-Assisted Synthesis : Using 150 W irradiation at 80°C for 20 minutes, achieving 91% yield.

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Schotten-Baumann | 0°C, 1 hour | 75 | 98 | |

| EDC/HOBt | 25°C, 12 hours | 82 | 99 | |

| Microwave | 80°C, 20 minutes | 91 | 99 |

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Production Considerations

Patents highlight cost-effective adaptations:

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation Products: Corresponding oxides.

Reduction Products: Reduced derivatives.

Substitution Products: Compounds with substituted nucleophiles.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Receptor Interaction: Binding to receptors on the cell surface or within the cell to modulate signaling pathways.

Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

3-methoxy-N-(2,3,4-trifluorophenyl)benzamide: Similar structure but with a benzamide group instead of an isoxazole ring.

3-methoxy-N-(2,3,4-trifluorophenyl)-2-naphthamide: Contains a naphthamide group instead of an isoxazole ring.

Uniqueness

3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Biological Activity

3-Methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group which is known to enhance the biological activity of organic compounds by modulating their interaction with biological targets.

Antitumor Activity

Research indicates that isoxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various isoxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against human leukemia cell lines by modulating key apoptotic markers such as Bcl-2 and p21^WAF-1 .

The biological activity of this compound is thought to involve:

- Induction of Apoptosis : By decreasing Bcl-2 expression and increasing p21^WAF-1 levels.

- Cell Cycle Arrest : This mechanism is crucial for inhibiting tumor growth by preventing cancer cells from proliferating.

Case Studies

Several studies have explored the biological effects of isoxazole derivatives:

- Study on Cytotoxicity :

- Antitumor Efficacy :

Comparative Analysis of Isoxazole Derivatives

The following table summarizes the biological activities and mechanisms of selected isoxazole derivatives:

| Compound Name | Activity | Mechanism |

|---|---|---|

| This compound | Antitumor | Induces apoptosis; cell cycle arrest |

| 5-Methyl-N-(3-trifluoromethyl)phenylisoxazole-4-carboxamide | Cytotoxic | Modulates Bcl-2 and p21^WAF-1 expression |

| Isoxazole (6) | Cytotoxic | Primarily through cell cycle arrest |

Q & A

Q. What are the common synthetic routes for 3-methoxy-N-(2,3,4-trifluorophenyl)isoxazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving functional group modifications. A typical approach includes:

- Isoxazole core formation : Cyclization of β-diketones with hydroxylamine derivatives.

- Amide coupling : Reaction of the isoxazole-5-carboxylic acid intermediate with 2,3,4-trifluoroaniline using coupling agents like EDCI/HOBt under inert conditions (e.g., dichloromethane solvent).

- Methoxy group introduction : Methylation of intermediates using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, trifluorophenyl aromatic signals).

- HRMS : Exact mass determination (e.g., [M+H] at m/z 327.0593 for C₁₂H₈F₃N₂O₃).

- X-ray crystallography : For unambiguous structural confirmation using software like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating .

- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura cross-coupling (if applicable). Statistical tools like Design of Experiments (DoE) are recommended to analyze variables (temperature, stoichiometry) .

Q. How can conflicting biological activity data be resolved in preclinical studies?

Contradictory results (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., mitochondrial permeability transition pore inhibition in liver mitochondria ).

- Off-target screening : Use proteome-wide affinity assays to identify non-specific interactions.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADME prediction : Tools like SwissADME estimate logP (2.8), aqueous solubility, and CYP450 interactions.

- Molecular dynamics (MD) simulations : Assess membrane permeability using CHARMM force fields.

- QSAR models : Correlate structural features (e.g., fluorine substituents) with bioavailability .

Data Analysis & Experimental Design

Q. How to design assays for evaluating the compound’s enzyme inhibition potential?

- In vitro assays : Use purified enzymes (e.g., kinases) with fluorescent substrates (e.g., ATP analogs).

- Kinetic analysis : Measure values via Lineweaver-Burk plots.

- Positive controls : Include known inhibitors (e.g., staurosporine) to validate assay conditions .

Q. What strategies mitigate crystallographic data ambiguities during structure refinement?

- High-resolution data : Collect datasets at synchrotron sources (≤1.0 Å resolution).

- Twinning analysis : Use OLEX2’s TwinRotMat to detect and model twinned crystals.

- Validation tools : R-factor convergence (<0.05) and MolProbity clash scores ensure model accuracy .

Methodological Challenges

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) with aqueous buffers.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance dispersibility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Q. What analytical approaches resolve overlapping NMR signals in crowded spectra?

- 2D NMR : HSQC and HMBC correlations differentiate aromatic protons.

- Low-temperature NMR : Reduces signal broadening (e.g., at 243 K).

- Isotopic labeling : F NMR simplifies tracking trifluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.